molecular formula C5H10N2O B1592275 4-Aminopiperidin-2-one CAS No. 5513-66-6

4-Aminopiperidin-2-one

Cat. No. B1592275
CAS RN: 5513-66-6
M. Wt: 114.15 g/mol
InChI Key: SLZBOFGNZPNOOK-UHFFFAOYSA-N
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Description

4-Aminopiperidin-2-one is a chemical compound with the molecular formula C5H10N2O . It is also known as 4-Aminopiperidin-2-one 2,2,2-trifluoroacetate . It is used in various scientific and industrial research .


Synthesis Analysis

The synthesis of 4-Aminopiperidin-2-one derivatives has been achieved starting from aspartic acid. The process involves the regioselective functionalization of the 1,4-bis-electrophile and a diastereoselective introduction of various side chain equivalents into the lactam alpha-position .


Molecular Structure Analysis

The molecular structure of 4-Aminopiperidin-2-one includes a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

Piperidines, including 4-Aminopiperidin-2-one, are important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical And Chemical Properties Analysis

4-Aminopiperidin-2-one is a solid at room temperature . It has a molecular weight of 114.146 Da and 150.607 Da for its hydrochloride form .

Scientific Research Applications

Piperidines, including 4-Aminopiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

In the field of medicinal chemistry, the major goal of research in the area of tailor-made amino acids, such as 4-Aminopiperidin-2-one, is the development of more selective and potent pharmaceuticals . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

  • Pharmaceutical Industry

    • Piperidines, including 4-Aminopiperidin-2-one, are among the most important synthetic fragments for designing drugs .
    • They play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Medicinal Chemistry

    • A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
  • Antioxidant Activity

    • Some derivatives of 4-Aminopiperidin-2-one have been found to have antioxidant activity .
  • Synthesis of Antidepressant Molecules

    • Depression is a major global health concern .
    • One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • UV Absorption Activities

    • Some aaptamine derivatives including piperidine have shown antioxidant and UV absorption activities .
  • Scientific Research

    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

The safety data sheet for 4-Aminopiperidin-2-one hydrochloride suggests that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage .

Future Directions

Piperidine derivatives, including 4-Aminopiperidin-2-one, continue to be of interest in the field of medicinal chemistry due to their significant role in drug design. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZBOFGNZPNOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601638
Record name 4-Aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopiperidin-2-one

CAS RN

5513-66-6
Record name 4-Aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Weber, P Gmeiner - Synlett, 1998 - thieme-connect.com
Starting from aspartic acid a stereoselective synthesis of enantiomerically pure 4-aminopiperidin-2-ones which can serve as conformationally restrained ß-amino acid equivalents in …
Number of citations: 13 www.thieme-connect.com
K Weber, U Ohnmacht, P Gmeiner - The Journal of Organic …, 2000 - ACS Publications
… Conformational analyses in dilute solution (1 mM) by IR and NMR spectroscopy at room temperature clearly indicated that the 4-aminopiperidin-2-one derivative 12 predominantly …
Number of citations: 50 pubs.acs.org
SG Davies, R Huckvale, JA Lee, TJA Lorkin… - Tetrahedron, 2012 - Elsevier
… enolates derived from 4-aminopiperidin-2-one 34 would give … However, treatment of 4-aminopiperidin-2-one 34 with either … 3,4-anti-3-methyl-4-aminopiperidin-2-one 37 in >99:1 dr, …
Number of citations: 19 www.sciencedirect.com
D Krishnaswamy, VV Govande, ARAS Deshmukh - Synthesis, 2003 - thieme-connect.com
… aminoethyl side chain on C-4 of optically pure azetidin-2-onefollowed by intra-molecular nucleophilic ring opening by the amino groupwould give the required 4-aminopiperidin-2-one …
Number of citations: 7 www.thieme-connect.com
D Krishnaswamy - 2003 - dspace.ncl.res.in
… In order to synthesize the optically pure 4-aminopiperidin-2-one (63), we used the optically pure 4-formyl azetidin-2-one (59) as the synthon. The azetidin-2-one (59) was obtained from …
Number of citations: 0 dspace.ncl.res.in
Z Yin, W Hu, W Zhang, H Konno, H Moriwaki, K Izawa… - Amino Acids, 2020 - Springer
Amino acids (AAs) are among a handful of paramount classes of compounds innately involved in the origin and evolution of all known life-forms. Along with basic scientific explorations, …
Number of citations: 31 link.springer.com
R Rey‐Rodriguez, G Jestin, V Gandon… - Advanced Synthesis …, 2018 - Wiley Online Library
… The product resulting from the C(sp 3 )–H amination reaction was hydrolyzed in situ to the corresponding 4-aminopiperidin-2-one 2m, which could be advantageously used for further …
Number of citations: 13 onlinelibrary.wiley.com
B Alcaide, P Almendros, C Aragoncillo - Chemical reviews, 2007 - ACS Publications
… alkane by catalytic hydrogenation with Pd/C or Raney Ni catalysts gave a complex mixture of products instead of either the expected 4-aminoethyl-β-lactam or 4-aminopiperidin-2-one. …
Number of citations: 545 pubs.acs.org
ZX Wang, JX Xu - Science China Chemistry, 2011 - Springer
… 4-Formylazetidin-2-ones, synthon for the facile synthesis of enantiopure 4-aminopiperidin-2-one. Synthesis, 2003: 1903–1908 16 Bailey PD, Millwood PA, Smith PD. Asymmetric routes …
Number of citations: 1 link.springer.com
L Pehlivan, E Métay, D Delbrayelle, G Mignani… - Tetrahedron, 2012
Number of citations: 0

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